molecular formula C24H19ClN4O5 B4098999 N-(3-chloro-4-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide

N-(3-chloro-4-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide

Cat. No.: B4098999
M. Wt: 478.9 g/mol
InChI Key: NNCADQHUKGBJFL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including a nitro group, a chloro-methylphenyl group, and a dioxoisoindolyl-ethylamino group. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Chlorination: The addition of a chlorine atom to the aromatic ring.

    Amidation: The formation of the amide bond between the benzamide core and the amino group.

    Cyclization: The formation of the dioxoisoindolyl ring structure.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and coupling reagents for amidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The nitro and chloro groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O5/c1-14-6-7-15(12-20(14)25)27-22(30)19-13-16(29(33)34)8-9-21(19)26-10-11-28-23(31)17-4-2-3-5-18(17)24(28)32/h2-9,12-13,26H,10-11H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCADQHUKGBJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCN3C(=O)C4=CC=CC=C4C3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide
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N-(3-chloro-4-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide
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N-(3-chloro-4-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide
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N-(3-chloro-4-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide
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N-(3-chloro-4-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide
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N-(3-chloro-4-methylphenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-5-nitrobenzamide

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